2-(4-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)phenyl)-2H-tetrazole-5-carboxamide
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Overview
Description
2-(4-(2-(2-Oxobenzo[d]oxazol-3(2H)-yl)acetamido)phenyl)-2H-tetrazole-5-carboxamide is a compound characterized by a fused benzoxazole ring, tetrazole moiety, and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)phenyl)-2H-tetrazole-5-carboxamide typically begins with the preparation of the oxazolone intermediate. This involves cyclization of a salicylic acid derivative with an acylating agent under basic conditions. The resulting oxazolone is then subjected to a sequence of reactions that include amide formation and tetrazole ring construction. Specific conditions such as the use of anhydrous solvents, controlled temperatures, and inert atmospheres can optimize yields.
Industrial Production Methods
Industrial production often scales up these methods with enhancements for efficiency and cost-effectiveness. This includes using bulk solvents and reagents, continuous flow reactors for better temperature and pressure control, and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation at various functional groups, especially at the oxazolone and tetrazole rings.
Reduction: : Reduction reactions typically target the carbonyl groups within the compound.
Substitution: : Both nucleophilic and electrophilic substitution reactions are feasible, particularly at the phenyl and tetrazole rings.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide under acidic or basic conditions.
Reduction: : Use of hydrogen gas in the presence of palladium or nickel catalysts.
Substitution: : Halogenating agents for electrophilic substitutions; nucleophiles such as amines for nucleophilic substitutions.
Major Products Formed
The reactions yield various products including substituted benzoxazolone derivatives, reduced amide and tetrazole variants, and functionalized phenyl groups, depending on the reaction type and conditions.
Scientific Research Applications
This compound finds applications in multiple fields:
Chemistry: : As a precursor or intermediate in the synthesis of more complex molecules.
Biology: : Studies show potential biological activity, making it of interest for drug development.
Medicine: : Investigated for its therapeutic properties, particularly in targeting certain pathways.
Industry: : Utilized in materials science for its stability and reactivity, aiding in the production of specialized polymers and coatings.
Mechanism of Action
The compound’s mechanism of action involves interactions with molecular targets such as enzymes or receptors. It may act by inhibiting or activating these targets, influencing biochemical pathways. Detailed studies often reveal specifics about its binding sites and the conformational changes it induces in target molecules.
Comparison with Similar Compounds
Compared to other benzoxazole or tetrazole derivatives, 2-(4-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)phenyl)-2H-tetrazole-5-carboxamide stands out due to its unique combination of functional groups
List of Similar Compounds
Benzoxazole derivatives with other substituents
Tetrazole compounds with varying amide linkages
Complex molecules combining both benzoxazole and tetrazole structures but with different functional groups
It's a fascinating compound with much to explore and understand!
Properties
IUPAC Name |
2-[4-[[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]amino]phenyl]tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N7O4/c18-15(26)16-20-22-24(21-16)11-7-5-10(6-8-11)19-14(25)9-23-12-3-1-2-4-13(12)28-17(23)27/h1-8H,9H2,(H2,18,26)(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEDRBRUFYFRPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NC3=CC=C(C=C3)N4N=C(N=N4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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